molecular formula C7H14N4 B14943905 1-(4-propyl-4H-1,2,4-triazol-3-yl)ethanamine CAS No. 915922-43-9

1-(4-propyl-4H-1,2,4-triazol-3-yl)ethanamine

Katalognummer: B14943905
CAS-Nummer: 915922-43-9
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: RULVBFSANFIEMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a propyl group attached to the triazole ring and an ethanamine group. It is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-propyl-4H-1,2,4-triazol-3-yl)ethanamine typically involves the reaction of 4-propyl-1H-1,2,4-triazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve the highest yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-propyl-4H-1,2,4-triazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine
  • 1-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine
  • 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine

Uniqueness

1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethanamine is unique due to the presence of the propyl group, which imparts specific chemical and physical properties. This uniqueness makes it suitable for certain applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

915922-43-9

Molekularformel

C7H14N4

Molekulargewicht

154.21 g/mol

IUPAC-Name

1-(4-propyl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C7H14N4/c1-3-4-11-5-9-10-7(11)6(2)8/h5-6H,3-4,8H2,1-2H3

InChI-Schlüssel

RULVBFSANFIEMN-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=NN=C1C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.